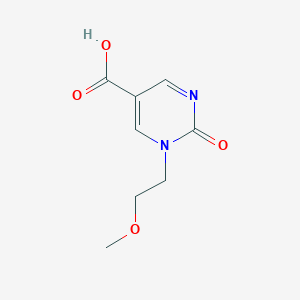

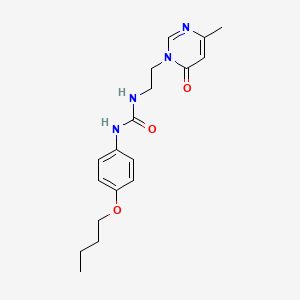

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, Methoxyacetic acid can be produced by the conversion of monochloroacetic acid with twice the molar amount of sodium methoxide in methanol . Another method involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts .Wissenschaftliche Forschungsanwendungen

Controlled Drug Delivery Systems

This compound can be utilized in the development of controlled drug delivery systems . Its structure allows for the creation of pH-responsive microgels, which are promising carriers for delivering drugs in a controlled manner . These microgels can shrink or expand in response to pH changes, making them ideal for targeted drug release in areas like the gastrointestinal tract or specific pathological sites.

Biomedical Applications

The compound’s derivatives can be engineered into microgels that have applications in biomedical fields . They can be used for tissue engineering, as their large surface area and responsiveness to environmental factors make them suitable for incorporating therapeutic agents .

Polymerase Substrate Specificity

In the realm of enzyme substrate specificity , particularly polymerases, modifications of this compound can influence the synthesis of 2’-modified nucleic acids. These are crucial in the development of nucleic-acid-based drugs, and alterations in the compound can unlock the synthesis of 2’-O-methyl-RNA and 2’-O-(2-methoxyethyl)-RNA oligomers .

Directed Evolution and Nanotechnology

The compound’s role in the synthesis of modified RNAs opens up possibilities in directed evolution and nanotechnology . It can lead to the discovery of RNA endonuclease catalysts and the development of aptamers with high affinity for specific targets like vascular endothelial growth factor .

Pharmaceutical Formulation Design

Pharmaceutical formulation design: can benefit from the use of this compound. Its pH-responsive nature allows for the creation of formulations that can improve the safety, efficacy, and patient compliance of existing drug molecules .

Chemical Synthesis and Material Science

Lastly, the compound finds its use in chemical synthesis and material science . It can be a precursor or a component in the synthesis of various materials, including acrylic rubber, adhesives, and biocompatible materials, due to its chemical resistance and adhesion properties .

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as 2’-o-(2-methoxyethyl) (2’-o-moe) nucleoside analogs, are often used in the development of antisense oligonucleotides . These oligonucleotides are designed to bind to specific RNA sequences, thereby regulating gene expression .

Mode of Action

2’-o-moe nucleoside analogs are known to interact with their targets (rna sequences) through complementary base pairing . This interaction can inhibit the processing of the target RNA, thereby controlling the expression of the associated gene .

Biochemical Pathways

It’s known that antisense oligonucleotides, including those containing 2’-o-moe modifications, can influence various biochemical pathways by modulating the expression of target genes .

Pharmacokinetics

It’s known that 2’-o-moe antisense oligonucleotides have improved pharmacokinetic properties, including enhanced nuclease resistance and improved tissue distribution . These properties can enhance the bioavailability of the compound, allowing it to effectively reach and interact with its targets.

Result of Action

The action of similar compounds, such as 2’-o-moe antisense oligonucleotides, can result in the downregulation or upregulation of target genes, leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid. For instance, factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets . .

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)-2-oxopyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-14-3-2-10-5-6(7(11)12)4-9-8(10)13/h4-5H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDPJHCOQHPQEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C=NC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

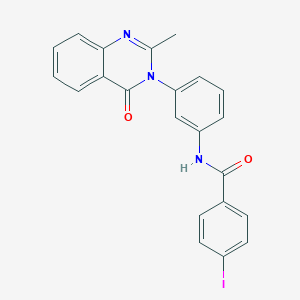

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2953531.png)

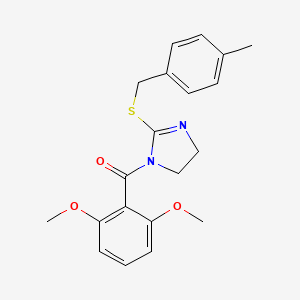

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2953533.png)

![N-butyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953537.png)

![2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid](/img/structure/B2953543.png)